molecular formula C14H19F3N4O2 B2418282 4-methyl-1-(1-(3-methylbut-2-enoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034291-20-6

4-methyl-1-(1-(3-methylbut-2-enoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2418282
CAS No.: 2034291-20-6
M. Wt: 332.327
InChI Key: RZHKRXBQMCJXMR-UHFFFAOYSA-N
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Description

4-methyl-1-(1-(3-methylbut-2-enoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C14H19F3N4O2 and its molecular weight is 332.327. The purity is usually 95%.
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Properties

IUPAC Name

4-methyl-2-[1-(3-methylbut-2-enoyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O2/c1-9(2)8-11(22)20-6-4-10(5-7-20)21-13(23)19(3)12(18-21)14(15,16)17/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHKRXBQMCJXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCC(CC1)N2C(=O)N(C(=N2)C(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-1-(1-(3-methylbut-2-enoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C14H21F3N3O
Molecular Weight 279.33 g/mol
CAS Number 2180010-61-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the triazole ring followed by the introduction of the piperidine and trifluoromethyl groups. Specific catalysts and controlled reaction conditions are critical to achieving high yields and purity .

Antimicrobial Properties

Research indicates that compounds with a triazole moiety often exhibit significant antimicrobial activity. For instance, derivatives similar to our compound have shown moderate to good activity against various microorganisms, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of cellular processes or inhibition of key enzymes in microbial metabolism .

Anticancer Potential

Triazole derivatives have also been evaluated for their anticancer properties. Studies suggest that they may induce apoptosis in cancer cells through mechanisms such as DNA damage or cell cycle arrest. The presence of specific functional groups in the structure enhances their interaction with cancer cell targets .

The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes within biological systems. This interaction can modulate various signaling pathways, leading to therapeutic effects. For example, triazole derivatives have been shown to inhibit topoisomerases, which are crucial for DNA replication and repair in both prokaryotic and eukaryotic cells .

Case Studies

Several studies have documented the biological activity of similar triazole compounds:

  • Antimicrobial Activity Study :
    • A study synthesized new triazole derivatives and tested them against multiple bacterial strains. Some compounds exhibited MIC values comparable to standard antibiotics like ampicillin .
  • Anticancer Research :
    • Research focusing on triazolo[4,3-a]pyrazine derivatives demonstrated their efficacy against various cancer cell lines, with certain compounds showing IC50 values in the low micromolar range .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Studies have shown that derivatives of triazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated the ability to inhibit tubulin polymerization, leading to apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that triazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves the inhibition of specific enzymes critical for the survival of bacteria and fungi. The effectiveness of these compounds can be attributed to their ability to disrupt cellular processes through enzyme inhibition .

Synthesis of New Derivatives

The compound serves as a precursor for synthesizing new derivatives with enhanced biological activities. Multi-step synthetic routes are employed to modify the existing structure, potentially leading to compounds with improved efficacy against diseases .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityThe compound exhibited significant cytotoxicity against HeLa and MCF-7 cell lines, with IC50 values indicating potent activity .
Study 2Antimicrobial PropertiesDemonstrated effectiveness against both Gram-positive and Gram-negative bacteria; mechanisms include enzyme inhibition .
Study 3Synthesis of DerivativesNew derivatives were synthesized showing improved solubility and bioavailability compared to the parent compound .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this triazole-piperidine hybrid?

Methodological Answer:

  • Stepwise Functionalization : Begin with the preparation of the piperidin-4-yl intermediate via N-alkylation, followed by acylation with 3-methylbut-2-enoyl chloride under inert conditions (argon atmosphere) to minimize hydrolysis .
  • Reaction Optimization : Use polar aprotic solvents (e.g., DMF) with cesium carbonate as a base to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane, 1:1) .
  • Purification : Employ column chromatography (silica gel, gradient elution) to isolate the final product. Typical yields range from 50–65%, with purity ≥95% confirmed by HPLC .

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the trifluoromethyl group (δ ~120–125 ppm in 19F^{19}F-NMR) and the enoyl-piperidine moiety (olefinic protons at δ 5.8–6.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+: ~416.2 g/mol) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/water, 1:1) and refine using SHELXL-2018 .

Basic: What stability data are available for this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability : Stability studies indicate degradation >10% at pH <3 or >10 due to hydrolysis of the enoyl group. Store in neutral buffers (pH 6–8) at –20°C for long-term stability .
  • Thermal Stability : TGA/DSC analysis shows decomposition onset at 180°C. Avoid prolonged heating above 100°C during synthesis .
Condition Stability Recommended Storage
pH 2–3<48 hoursAvoid
pH 7–8>6 months–20°C, inert atmosphere
25°C (ambient)30 daysDesiccated

Advanced: How can contradictory biological activity data (e.g., enzyme inhibition vs. no effect) be resolved?

Methodological Answer:

  • Assay Validation : Replicate assays using standardized protocols (e.g., ATP-binding cassette assays for kinase inhibition) with positive controls (e.g., staurosporine).
  • Structural Dynamics : Perform molecular docking (AutoDock Vina) to identify binding poses. Conflicting data may arise from conformational flexibility of the piperidine ring .
  • Post-Hoc Analysis : Use multivariate regression to correlate substituent electronegativity (e.g., trifluoromethyl) with activity outliers .

Advanced: What computational tools are recommended for modeling the compound’s interaction with CYP450 isoforms?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite (Glide) with CYP3A4 crystal structure (PDB: 4I3G). Key interactions include hydrogen bonding with the triazole ring and hydrophobic contacts with the piperidine moiety .
  • MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability. Analyze RMSD (<2.0 Å indicates stable binding) and free energy profiles (MM/PBSA) .

Basic: How can solubility limitations in aqueous media be addressed for in vitro assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for colloidal dispersion .

Advanced: What mechanistic insights exist for the catalytic role of the trifluoromethyl group in electrophilic reactions?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates with varying trifluoromethyl concentrations. The –CF3 group enhances electrophilicity via inductive effects, accelerating SNAr reactions by 2–3 fold .
  • DFT Calculations : B3LYP/6-31G* level calculations show a 15–20 kcal/mol reduction in activation energy due to electron-withdrawing effects .

Advanced: How can crystallographic disorder in the enoyl-piperidine moiety be resolved?

Methodological Answer:

  • Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities (e.g., APS or ESRF) to resolve overlapping electron densities .
  • Refinement : Apply SHELXL’s PART and SIMU instructions to model disorder. Use anisotropic displacement parameters (ADPs) for non-H atoms .

Basic: What strategies minimize byproduct formation during acylation?

Methodological Answer:

  • Temperature Control : Maintain –10°C during acylation to suppress competing hydrolysis.
  • Catalyst Screening : Test Hünig’s base (DIPEA) vs. DMAP; DMAP reduces enoyl chloride degradation by 40% .

Advanced: What in silico methods predict metabolic pathways for this compound?

Methodological Answer:

  • Software Tools : Use SwissADME or MetaCore to identify Phase I/II metabolism sites (e.g., piperidine N-dealkylation or triazole oxidation) .
  • Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolite formation via LC-MS/MS .

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